molecular formula C9H12Cl2N4O5Pt B12405427 Ape1-IN-2

Ape1-IN-2

Cat. No.: B12405427
M. Wt: 522.20 g/mol
InChI Key: XSLYSQPRLHQBDP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ape1-IN-2 is a compound known for its inhibitory effects on human apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a multifunctional protein that plays a crucial role in DNA repair and redox regulation of transcription factors. The inhibition of APE1 has significant implications in cancer therapy, as it can enhance the efficacy of chemotherapeutic agents by preventing the repair of DNA damage in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ape1-IN-2 typically involves the use of specific organic reactions. One common method includes the reaction of 7-nitroindole-2-carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Ape1-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

Ape1-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Ape1-IN-2 exerts its effects by specifically inhibiting the activity of APE1. The compound binds to a pocket distal from the APE1 active site, preventing the enzyme from performing its DNA repair functions. This inhibition leads to the accumulation of DNA damage in cells, particularly in cancer cells, making them more susceptible to chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ape1-IN-2 is unique in its specific binding to a pocket distal from the APE1 active site, which distinguishes it from other inhibitors that may bind directly to the active site or cause nonspecific inhibition through aggregation. This specificity makes this compound a valuable tool in studying the precise mechanisms of APE1 inhibition and its potential therapeutic applications .

Properties

Molecular Formula

C9H12Cl2N4O5Pt

Molecular Weight

522.20 g/mol

IUPAC Name

azanide;dichloroplatinum(2+);7-nitro-1H-indole-2-carboxylic acid;hydrate

InChI

InChI=1S/C9H6N2O4.2ClH.2H2N.H2O.Pt/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6;;;;;;/h1-4,10H,(H,12,13);2*1H;3*1H2;/q;;;2*-1;;+4/p-2

InChI Key

XSLYSQPRLHQBDP-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl

Origin of Product

United States

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